molecular formula C10H10O4S B561965 4-Mercaptobenzoic Acid, Acetoxymethyl Ester CAS No. 887406-73-7

4-Mercaptobenzoic Acid, Acetoxymethyl Ester

Cat. No.: B561965
CAS No.: 887406-73-7
M. Wt: 226.246
InChI Key: WPRPHZZMLQHYNK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester involves several steps. One common method includes the esterification of 4-mercaptobenzoic acid with acetoxymethyl chloride under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-Mercaptobenzoic Acid, Acetoxymethyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Mercaptobenzoic Acid, Acetoxymethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-mercaptobenzoic acid, which can then interact with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-Mercaptobenzoic Acid, Acetoxymethyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

acetyloxymethyl 4-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-7(11)13-6-14-10(12)8-2-4-9(15)5-3-8/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRPHZZMLQHYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652630
Record name (Acetyloxy)methyl 4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-73-7
Record name (Acetyloxy)methyl 4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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